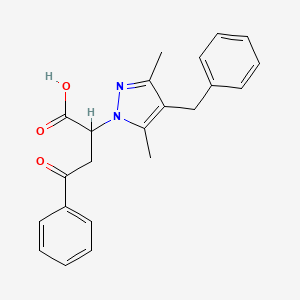

2-(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid

Description

2-(4-Benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid is a pyrazole-derived carboxylic acid characterized by a 4-benzyl-substituted pyrazole core with 3,5-dimethyl groups and a 4-oxo-4-phenylbutanoic acid side chain. The compound’s molecular formula is inferred as C25H24N2O3 (molar mass ≈ 400.48 g/mol), with a carboxylic acid group conferring weak acidity (predicted pKa ~4.8–5.0).

Properties

IUPAC Name |

2-(4-benzyl-3,5-dimethylpyrazol-1-yl)-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-15-19(13-17-9-5-3-6-10-17)16(2)24(23-15)20(22(26)27)14-21(25)18-11-7-4-8-12-18/h3-12,20H,13-14H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNUJNCMUKRTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(CC(=O)C2=CC=CC=C2)C(=O)O)C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the condensation of benzylamine with acetylacetone in the presence of a suitable catalyst, followed by further reactions to introduce the phenyl and carboxylic acid groups.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation typically results in the formation of carboxylic acids or ketones.

Reduction reactions can produce alcohols or amines.

Substitution reactions may yield derivatives with different substituents on the pyrazole or phenyl rings.

Scientific Research Applications

Anti-inflammatory Activity

One of the prominent applications of 2-(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid is its potential anti-inflammatory properties. Studies have indicated that compounds with similar structural motifs exhibit significant inhibition of inflammatory mediators. For instance, research has shown that derivatives of pyrazole can modulate pathways involved in inflammation, leading to reduced leukocyte recruitment in models of acute peritonitis .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

| Study | Type | Findings |

|---|---|---|

| Study A | In vitro | Induced apoptosis in breast cancer cell lines |

| Study B | In vivo | Reduced tumor size in mouse models |

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research indicates that pyrazole derivatives can exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Case Study 1: Pyrazole Derivatives in Cancer Treatment

A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives, including those structurally related to this compound, were screened for anticancer activity. The results indicated that these compounds significantly inhibited the proliferation of several cancer cell lines, suggesting their potential as lead compounds for drug development .

Case Study 2: Anti-inflammatory Effects in Animal Models

In another investigation focusing on inflammation, researchers tested the compound's efficacy in a rat model of induced arthritis. The results showed a marked decrease in inflammatory markers and swelling compared to control groups, supporting its application as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares structural motifs with several pyrazole-containing analogs, particularly in the substitution patterns of the pyrazole ring and the butanoic acid chain. Key comparisons are summarized below:

Table 1: Comparative Physicochemical Properties

*Predicted values based on structural similarity to analogs .

Key Observations:

- Substituent Effects: The 4-benzyl group in the target compound increases lipophilicity compared to the 4-ethoxyphenyl group in and the 4-bromophenyl group in . This may enhance membrane permeability in biological systems. The bromine atom in elevates molar mass and may influence electronic properties (e.g., dipole moments) compared to the benzyl group in the target compound.

- Acidity :

All compounds exhibit weak acidity (pKa ~4.8–5.0) due to the carboxylic acid group, suggesting similar solubility profiles in aqueous buffers at physiological pH.

Comparison of Challenges :

Biological Activity

2-(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid is a synthetic compound belonging to the pyrazole derivatives class. Its unique chemical structure incorporates a pyrazole ring with various substituents, making it a subject of interest for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4-benzyl-3,5-dimethylpyrazol-1-yl)-4-oxo-4-phenylbutanoic acid. Its molecular formula is , and it features a phenylbutanoic acid moiety that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 349.40 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may modulate signaling pathways involved in inflammation and cell proliferation. The specific mechanisms are still under investigation but likely involve:

- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammatory mediators.

- Receptor Interaction : Modulation of receptor activity involved in pain and inflammatory responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various experimental models. For instance, studies involving animal models of acute inflammation have reported decreased leukocyte infiltration and pro-inflammatory cytokine production when treated with pyrazole derivatives.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Case Studies

- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry explored the synthesis and antimicrobial evaluation of pyrazole derivatives. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Activity : In a model of induced paw edema in rats, administration of a related pyrazole derivative resulted in a marked reduction in paw swelling compared to control groups. This suggests that the compound can effectively modulate inflammatory responses .

- Cancer Research : In vitro studies have shown that the compound can inhibit the proliferation of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.